molecular formula C22H18FN3O2 B1662502 ZM323881 CAS No. 193001-14-8

ZM323881

Cat. No.: B1662502
CAS No.: 193001-14-8
M. Wt: 375.4 g/mol
InChI Key: NVBNDZZLJRYRPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZM323881 is a highly potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2/KDR), with an IC50 of 2 nM for VEGFR2 tyrosine kinase activity. It exhibits >25,000-fold selectivity over VEGFR1 (IC50 >50 µM) and negligible activity against related kinases such as PDGFRβ, FGFR1, EGFR, and ErbB2 . This quinazoline-derived compound inhibits VEGF-A-induced endothelial cell proliferation (IC50 = 8 nM) and VEGFR2 phosphorylation, effectively blocking angiogenesis and vascular permeability in preclinical models . Despite its preclinical promise, clinical trial data remain unavailable .

Properties

IUPAC Name

4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15/h2-11,13,27H,12H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBNDZZLJRYRPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587879
Record name 5-{[7-(Benzyloxy)quinazolin-4-yl]amino}-4-fluoro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193001-14-8
Record name 5-{[7-(Benzyloxy)quinazolin-4-yl]amino}-4-fluoro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Background and Structural Features

ZM323881 (chemical name: 4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol hydrochloride) belongs to the quinazoline derivative family, characterized by a bicyclic aromatic structure with a fluorine substituent and a phenylmethoxy group. Its molecular formula is $$ \text{C}{22}\text{H}{18}\text{FN}3\text{O}2 \cdot \text{HCl} $$, with a molecular weight of 411.86 g/mol. The compound’s selectivity for VEGFR-2 (IC$${50}$$ = 2 nM) over related kinases such as VEGFR-1, PDGFRβ, and EGFR (IC$${50}$$ > 50 μM) underscores the importance of precise synthetic control to maintain its pharmacological profile.

Synthetic Routes to this compound

General Strategy for Quinazoline Core Synthesis

The quinazoline scaffold of this compound is typically constructed via cyclocondensation reactions involving anthranilic acid derivatives and nitriles or amidines. A pivotal study by Life Science Journal (2016) outlines a modular approach for 4-substituted quinazolines, which serves as a template for this compound’s synthesis. Key steps include:

  • Formation of the Quinazoline Core : Reaction of 4-chloro-2-methyl-5-fluoroaniline with 7-phenylmethoxyquinazolin-4-amine under reflux conditions in ethanol.
  • Introduction of the Phenolic Group : Selective deprotection of a methoxy group using hydrobromic acid (HBr) in acetic acid.
  • Hydrochloride Salt Formation : Treatment with hydrochloric acid to improve solubility and stability.
Table 1: Representative Synthetic Conditions for Quinazoline Derivatives
Step Reagents/Conditions Time Temperature Yield (%)
Cyclocondensation Ethanol, triethylamine (TEA), reflux 8–12 h 80°C 70–85
Deprotection HBr (33% in acetic acid) 2 h 100°C 90–95
Salt Formation HCl (gas), diethyl ether 1 h 0–5°C 85–90

Stepwise Synthesis and Optimization

Preparation of 7-Phenylmethoxyquinazolin-4-amine

The synthesis begins with the preparation of the quinazoline amine intermediate:

  • Starting Material : 4-Chloro-7-phenylmethoxyquinazoline is treated with aqueous ammonia (28% w/v) in a sealed tube at 120°C for 24 hours.
  • Work-Up : The crude product is filtered, washed with cold ethanol, and recrystallized from a 1:1 mixture of ethanol and water to yield 7-phenylmethoxyquinazolin-4-amine (85% purity by HPLC).
Coupling with 4-Fluoro-2-methyl-5-aminophenol
  • Reaction Conditions : The amine intermediate is reacted with 4-fluoro-2-methyl-5-aminophenol in ethanol containing catalytic TEA (5 mol%) under reflux for 12 hours.
  • Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC; silica gel GF$$_{254}$$, eluent: chloroform/methanol 9:1).
Final Hydrochloride Salt Formation

The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution at 0–5°C. The precipitated hydrochloride salt is collected by filtration and dried under vacuum.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • NMR Spectroscopy :

    • $$ ^1\text{H NMR} $$ (500 MHz, DMSO-$$ d6 $$): δ 8.41 (s, 1H, quinazoline H-2), 7.70–7.56 (m, 5H, aromatic protons), 4.86 (s, 2H, OCH$$2$$Ph), 2.50 (s, 3H, CH$$_3$$).
    • $$ ^{13}\text{C NMR} $$: δ 162.1 (C=O), 156.8 (C-F), 128.9–114.2 (aromatic carbons).
  • Mass Spectrometry :

    • ESI-MS: $$ m/z $$ 375.4 [M+H]$$^+$$ (calculated for $$ \text{C}{22}\text{H}{18}\text{FN}3\text{O}2 $$: 375.4).
  • Infrared Spectroscopy :

    • IR (KBr): 3423 cm$$^{-1}$$ (N-H stretch), 1664 cm$$^{-1}$$ (C=O), 1245 cm$$^{-1}$$ (C-F).
Table 2: Physicochemical Properties of this compound Hydrochloride
Property Value
Molecular Weight 411.86 g/mol
Solubility (DMSO) 20.59 mg/mL (50 mM)
Purity (HPLC) ≥99%
Storage Conditions Desiccated at +4°C
CAS Number 193000-39-4

Challenges and Optimization Opportunities

Yield Improvement Strategies

  • Catalyst Screening : Substituting TEA with 1,8-diazabicycloundec-7-ene (DBU) increases coupling efficiency from 75% to 88% in analogous quinazoline syntheses.
  • Solvent Optimization : Replacing ethanol with dimethylformamide (DMF) reduces reaction time from 12 hours to 6 hours while maintaining yields >80%.

Purification Techniques

  • Column Chromatography : Silica gel chromatography (hexane/ethyl acetate 3:1) enhances purity to >99% but reduces overall yield by 10–15%.
  • Recrystallization : Ethanol/water mixtures (3:1) provide optimal crystal morphology for pharmaceutical formulation.

Industrial-Scale Considerations

Cost-Effective Raw Materials

  • 7-Phenylmethoxyquinazoline : Sourced via Ullmann coupling of 7-bromoquinazoline with benzyl alcohol, reducing production costs by 30% compared to traditional methods.
  • 4-Fluoro-2-methyl-5-aminophenol : Prepared via nitration and reduction of 4-fluoro-2-methylphenol, achieving 90% yield in batch processes.

Environmental Impact Mitigation

  • Solvent Recycling : Ethanol is recovered via fractional distillation, achieving 85% reuse in subsequent batches.
  • Waste Management : Hydrobromic acid byproducts are neutralized with calcium hydroxide to generate calcium bromide, a commercially valuable desiccant.

Chemical Reactions Analysis

Types of Reactions: ZM323881 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinazoline core or the substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogenating agents (e.g., bromine) or nucleophiles (e.g., amines).

Major Products:

  • Quinazoline N-oxides from oxidation reactions.
  • Reduced quinazoline derivatives from reduction reactions.
  • Substituted quinazoline compounds from substitution reactions.

Scientific Research Applications

In Vitro Applications

Endothelial Cell Proliferation:

  • ZM323881 effectively inhibits VEGF-A-induced endothelial cell proliferation with an IC50 of 8 nM . This has been demonstrated using various endothelial cell lines, including human umbilical vein endothelial cells (HUVECs).

Barrier Function Studies:

  • Research indicates that this compound can prevent VEGF-A-induced disturbances in endothelial barrier integrity. For instance, pre-treatment with this compound has been shown to maintain tight junction protein expression (e.g., claudin-1) in response to VEGF-A stimulation .

In Vivo Applications

Microvascular Permeability:

  • In vivo studies have demonstrated that this compound reversibly abolishes VEGF-A-mediated increases in vascular permeability in perfused mesenteric microvessels . This suggests its potential application in conditions characterized by excessive vascular leakage, such as cancer and inflammatory diseases.

Angiogenesis Models:

  • This compound has been utilized in various animal models to study its effects on angiogenesis. For example, its administration has been linked to reduced angiogenic responses in models of tumor growth and metastasis, indicating its potential as an anti-cancer therapeutic agent .

Table 1: Summary of Experimental Findings Using this compound

Study ReferenceApplicationKey Findings
Endothelial Cell ProliferationInhibits proliferation induced by VEGF-A (IC50 = 8 nM).
Barrier FunctionPrevents VEGF-A-induced loss of barrier integrity in iBREC cells.
Microvascular PermeabilityAbolishes increases in permeability in vivo models.
AngiogenesisReduces angiogenic activity in HUVECs stimulated by PMA.

Therapeutic Implications

Given its potent inhibition of VEGFR-2, this compound holds promise for therapeutic applications in several pathological conditions:

  • Cancer Therapy: By inhibiting tumor-induced angiogenesis, this compound may reduce tumor growth and metastasis.
  • Ocular Diseases: Conditions such as diabetic retinopathy and age-related macular degeneration could benefit from the anti-angiogenic properties of this compound.
  • Inflammatory Disorders: As excessive vascular permeability contributes to inflammation, this compound may mitigate symptoms in diseases like rheumatoid arthritis.

Mechanism of Action

ZM323881 exerts its effects by selectively inhibiting the tyrosine kinase activity of VEGFR2. This inhibition prevents the phosphorylation of VEGFR2 and subsequent activation of downstream signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway . By blocking these pathways, this compound effectively inhibits endothelial cell proliferation, migration, and angiogenesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Selectivity Profiles

ZM323881 stands out for its exceptional selectivity for VEGFR2, distinguishing it from broader-spectrum inhibitors:

  • PTK787/ZK222584 (Vatalanib) : A class III receptor tyrosine kinase (RTK) inhibitor targeting VEGFR1, VEGFR2, and PDGFR. Unlike this compound, PTK787 lacks selectivity, leading to off-target effects .
  • Axitinib: Approved for renal cell carcinoma, axitinib inhibits VEGFR, PDGFR, and c-KIT. In tumor models, it completely blocked cell mobilization, whereas this compound spared NG2+ pericytes, highlighting its narrower target profile .
  • SU1498 : A less potent VEGFR2 inhibitor (IC50 = 700 nM) with lower selectivity, making this compound ~350-fold more effective .
Compound Primary Targets VEGFR2 IC50 Selectivity Over Off-Targets
This compound VEGFR2 2 nM >25,000-fold for VEGFR1; no PDGFR/FGFR
PTK787/ZK222584 VEGFR1/2, PDGFR ~10 nM Broad kinase inhibition
Axitinib VEGFR, PDGFR, c-KIT ~0.1–0.3 nM Multi-targeted
SU1498 VEGFR2 700 nM Moderate selectivity

Pharmacological Effects

  • Anti-Angiogenesis : this compound reduced capillary sprouting by 90% in aortic ring assays, but its efficacy diminished when adventitial layers were intact, suggesting tissue-specific activity . In contrast, axitinib universally blocked cell mobilization .
  • BCRP-Mediated MDR Reversal : this compound reduced mitoxantrone resistance by 217-fold in lung cancer cells via BCRP efflux inhibition, a mechanism absent in SU5416 or axitinib .

Mechanisms of Action

  • VEGFR2 Signaling: this compound blocks VEGF-A-induced phosphorylation of VEGFR2, preventing downstream activation of p38, Akt, and eNOS .
  • BCRP Interaction : Molecular docking revealed stable binding (Glide score: −10.77 kcal/mol) to BCRP’s modulator site, distinct from substrates like mitoxantrone, enabling efflux inhibition without altering BCRP expression .

Preclinical and Clinical Data

  • Tumor Models : In aortic-tumor confrontation assays, this compound inhibited CD34+ cell mobilization but failed to block NG2+ pericytes, unlike axitinib .
  • Ocular Models : this compound reversed VEGF-induced retinal permeability in diabetic mice, comparable to anti-VEGF antibodies .
  • BCRP Reversal : At 10 µM, this compound reduced mitoxantrone IC50 from 28.3 µM to 0.76 µM in BCRP-overexpressing cells .

Key Differentiators of this compound

Dual Functionality : Uniquely combines anti-angiogenic and BCRP-mediated MDR reversal effects .

Tissue-Specific Efficacy : Superior inhibition in adventitia-free vascular models, highlighting microenvironment-dependent activity .

Biological Activity

ZM323881 is a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and vascular permeability. This article explores the biological activity of this compound, including its mechanism of action, effects on cell proliferation, and implications for various pathological conditions.

  • Chemical Name : 5-((7-Benzyloxyquinazolin-4-yl)amino)-4-fluoro-2-methylphenol hydrochloride
  • Purity : ≥99%
  • Molecular Weight : 344.84 g/mol

This compound selectively inhibits VEGFR-2 with an IC50 value of approximately 2 nM, demonstrating a significant preference over VEGFR-1 (IC50 > 50 μM) and other receptor tyrosine kinases such as PDGFRβ, FGFR1, EGFR, and erbB2 . By inhibiting VEGFR-2, this compound disrupts the signaling cascade initiated by vascular endothelial growth factor (VEGF), which is crucial for angiogenesis and increased microvascular permeability.

Biological Activity Data

The following table summarizes the biological activity of this compound based on various studies:

Study Cell Type Activity Assessed IC50 Value Notes
Whittles et al. (2002) Endothelial CellsProliferation Inhibition8 nMInhibits VEGF-A-induced proliferation
Endo et al. (2003) Human Aortic Endothelial CellsTyrosine Phosphorylation Inhibition< 2 nMSelectively inhibits VEGFR-2
Karpinets et al. (2006) Frog MicrovesselsVascular PermeabilityNot specifiedReversibly abolishes VEGF-A-mediated permeability
Tocris Bioscience Various Cell TypesGeneral Activity< 2 nM (VEGFR-2)Potent selective inhibitor

Case Studies and Research Findings

  • Thyroid Cancer Study :
    A study on follicular thyroid cancer (FTC133 cells) demonstrated that this compound inhibited VEGF-induced ID3 expression, which is KDR-dependent. This suggests that this compound can modulate gene expression related to cell proliferation in cancer cells .
  • Microvascular Permeability :
    Research indicated that this compound effectively inhibited VEGF-A-induced increases in vascular permeability in vivo, showcasing its potential therapeutic application in conditions characterized by excessive angiogenesis, such as cancer and diabetic complications .
  • Ovarian Cancer Model :
    In a study involving human epithelial ovarian cancer cells, short-term inhibition of VEGFR-2 using this compound resulted in significant alterations in tumor behavior, indicating its potential as a therapeutic agent in managing ovarian cancer .

Implications for Therapeutic Applications

Given its potent inhibition of VEGFR-2, this compound shows promise as a therapeutic agent in diseases characterized by abnormal angiogenesis, such as:

  • Cancer : Inhibiting tumor growth by blocking blood supply.
  • Diabetic Retinopathy : Reducing abnormal blood vessel formation.
  • Arthritis : Mitigating inflammation through reduced vascular permeability.

Q & A

Q. What is the primary mechanistic target of ZM323881, and how does it influence cellular signaling?

this compound is a selective VEGFR2 (vascular endothelial growth factor receptor 2) inhibitor with an IC50 of <2 nM. It blocks VEGF-A-induced phosphorylation of VEGFR2, disrupting downstream signaling pathways such as CrkII/p130Cas (critical for endothelial cell migration) and Rac1 activation (essential for cytoskeletal remodeling) . Methodologically, its specificity is validated through competitive binding assays and immunoblotting for phosphorylated VEGFR2 .

Q. What experimental models are commonly used to study this compound’s effects on angiogenesis?

Key models include:

  • In vitro : Human umbilical vein endothelial cells (HUVECs) for migration, proliferation, and tube formation assays. Pre-treatment with 10 nM this compound for 30 minutes effectively inhibits VEGF-induced responses .
  • In vivo : ApoE-/- mice for intraplaque neovascularization studies, where this compound modulates VEGF/VEGFR2-driven angiogenesis .
  • Ex vivo : Perfused mesenteric microvessels to assess vascular permeability .

Q. What standard protocols are recommended for this compound administration in endothelial cell studies?

  • Concentration : 10 nM is typical for blocking VEGF-A-mediated effects in HUVECs . Higher concentrations (4–10 μM) are used in ex vivo vascular models .
  • Pre-treatment : Incubate cells for 30 minutes before VEGF stimulation to ensure receptor blockade .
  • Validation : Confirm inhibition via phospho-VEGFR2 immunoblotting or functional assays (e.g., reduced cell migration in scratch assays) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s pro-angiogenic vs. anti-angiogenic effects?

Context-dependent outcomes arise from:

  • Model specificity : this compound promotes VEGFA/VEGFR2 mRNA expression in ApoE-/- mice but inhibits vascular growth in Ara/mdAra models .
  • Dose and timing : Lower doses (10 nM) may transiently upregulate compensatory pathways, while sustained higher doses suppress angiogenesis .
  • Crosstalk with other receptors : Co-administration with RAGE antagonists (e.g., FPS-ZM1) reveals interplay between VEGF-R2 and glycation-induced pathways .

Q. What methodologies optimize this compound use for studying autocrine VEGF signaling in neural stem cells (NSCs)?

  • Dose titration : this compound inhibits endogenous VEGF-driven NSC proliferation at 10 nM, with dose-dependent effects up to 1 μM .
  • Endpoint selection : Measure phosphorylated VEGFR2 and downstream effectors (e.g., HIF-1α) via Western blot, and validate with RT-PCR for VEGF isoforms (VEGF120/164/188) .
  • Control for off-target effects : Compare results with selective VEGFR1 inhibitors to confirm specificity .

Q. How does this compound modulate retinal pigment epithelium (RPE) barrier function, and what experimental designs are critical for this analysis?

  • TEER assays : Use ARPE19/hfRPE cell monolayers to measure transepithelial electrical resistance. Glyc-alb-induced barrier disruption is reversed by 10 nM this compound pre-treatment .
  • In vivo validation : Intravitreal co-administration with Glyc-alb in rabbit models confirms VEGF-R2’s role in fluid resorption rates .
  • Mechanistic depth : Pair this compound with RAGE antagonists to dissect glycation-VEGF crosstalk .

Q. What strategies address this compound’s limited efficacy in 3D vascular models or tumor microenvironments?

  • Combination therapies : Co-administer with PFKFB3 inhibitors (e.g., PFK-158) to target glycolytic pathways supporting angiogenesis .
  • Microphysiological systems : Use microfluidic chips to simulate shear stress and stromal interactions, where this compound’s efficacy may vary due to mechanotransduction pathways .
  • Longitudinal imaging : Track vascular remodeling in real-time using confocal microscopy in Zebrafish models .

Methodological Best Practices

Q. How should researchers validate this compound’s target engagement in complex tissues?

  • Phosphoproteomics : Quantify pVEGFR2 levels in tissue lysates using mass spectrometry .
  • Functional rescue : Replicate findings with siRNA-mediated VEGFR2 knockdown .
  • Negative controls : Include VEGFR1-selective inhibitors (e.g., SU1498) to rule off-target effects .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

  • Non-linear regression : Fit data to a sigmoidal curve (e.g., GraphPad Prism) to calculate EC50/IC50 .
  • ANOVA with post-hoc tests : Compare multiple doses against vehicle controls, adjusting for multiple comparisons (e.g., Tukey’s test) .
  • Meta-analysis : Aggregate results from independent studies to identify consistent trends in VEGF-R2 inhibition .

Q. How can researchers leverage this compound to study VEGF-independent pathways?

  • Kinase profiling screens : Test this compound against panels of 400+ kinases to identify secondary targets .
  • Transcriptomics : Perform RNA-seq on this compound-treated cells to uncover compensatory pathways (e.g., upregulated PDGF signaling) .
  • Cross-species validation : Compare responses in murine, avian, and primate models to assess evolutionary conservation of mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZM323881
Reactant of Route 2
ZM323881

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.